REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([OH:12])=[C:6]([NH:8]C(=O)C)[CH:7]=1>O.CC(O)C>[NH2:8][C:6]1[C:5]([OH:12])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=[C:2]([Cl:1])[CH:7]=1
|
Name
|
|
Quantity
|
230.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C1)NC(C)=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
ADDITION
|
Details
|
345 ml of 36% w/w hydrochloric acid was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C. in about one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional hour at 0-5° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 250 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Type
|
CUSTOM
|
Details
|
till dry
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |